molecular formula C17H15NO2 B8459331 8-Benzyloxy-3-methyl-1H-quinolin-2-one

8-Benzyloxy-3-methyl-1H-quinolin-2-one

Cat. No.: B8459331
M. Wt: 265.31 g/mol
InChI Key: XJOBHVIAIFOKSI-UHFFFAOYSA-N
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Description

8-Benzyloxy-3-methyl-1H-quinolin-2-one is a synthetic quinolin-2-one derivative designed for research use in drug discovery and chemical biology. Compounds based on the quinolin-2-one scaffold are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. Researchers are exploring these scaffolds for developing novel therapeutic agents, particularly in oncology. The structural features of this compound—including the 8-benzyloxy group and the 3-methyl substituent on the core quinolin-2-one structure—are typical of molecules investigated as potential apoptosis-inducing agents or as intermediates in the synthesis of more complex targeted libraries. Its core structure is common in compounds evaluated for antiproliferative activity against various human cancer cell lines. The mechanism of action for related analogs has been shown to involve disruption of microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent activation of both intrinsic and extrinsic apoptosis pathways. This product is intended for use in high-throughput screening (HTS) campaigns, structure-activity relationship (SAR) studies, and as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-methyl-8-phenylmethoxy-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO2/c1-12-10-14-8-5-9-15(16(14)18-17(12)19)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,19)

InChI Key

XJOBHVIAIFOKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OCC3=CC=CC=C3)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Effects and Crystallographic Insights

Key structural analogues include quinolinones and quinazolinones with variations in substituent positions and functional groups. Below is a comparative table based on crystallographic data and substituent effects:

Compound Name Substituents Key Structural Features (Bond Lengths/Angles) Biological/Physical Properties Reference
8-Benzyloxy-3-methyl-1H-quinolin-2-one 8-OBzl, 3-CH₃ Not explicitly reported; inferred from analogues Hypothesized enhanced lipophilicity
8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one 8-OBzl, 2-CH₃, 3-(2-methylphenyl) Torsion angles: C1–C2–C3–C4 = -1.8(2)°; N1–C10–C15–C16 = 3.48(13)° Anticancer activity (reported in related studies)
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 6-OH, 3,4-dihydro Higher solubility due to polar -OH group
1-Methyl-5-oxo-3-phenyl-hexahydropyrido[3,2,1-i,j][1,3]benzoxazine Hexahydroquinolinone core, phenyl substituent Synthesized via benzaldehyde reaction

Key Observations :

  • For example, the quinazolinone analogue () shows torsion angle deviations (e.g., C1–C2–C3–C4 = -1.8°) due to steric interactions between the benzyloxy and methyl groups .
  • Functional Group Impact: Replacing the benzyloxy group with a hydroxyl group (as in 6-hydroxy-3,4-dihydroquinolin-2-one) increases polarity, enhancing aqueous solubility but reducing membrane permeability .

Pharmacological and Physicochemical Comparisons

While direct pharmacological data for this compound are absent, inferences can be drawn from analogues:

  • Quinazolinones: The 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one () exhibits planar aromatic systems with minor torsional strain, a feature critical for intercalation into DNA or enzyme active sites. Its methylphenyl group may enhance hydrophobic interactions in biological systems .

Methodological Considerations in Structural Analysis

Crystallographic refinement tools like SHELXL () enable precise determination of bond lengths and angles, essential for comparing molecular geometries. For instance, the quinazolinone in was refined using SHELXL-2014, achieving high accuracy in torsion angle measurements .

Preparation Methods

Direct Benzylation of 8-Hydroxy-3-methylquinolin-2-one

The most widely documented method involves the benzylation of 8-hydroxy-3-methylquinolin-2-one using benzyl bromide under basic conditions.

Procedure :

  • Reagents : 8-Hydroxy-3-methylquinolin-2-one, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions :

    • Molar ratio: 1:1.2 (quinolinone:benzyl bromide).

    • Temperature: 50°C.

    • Duration: 24 hours.

  • Workup :

    • Cool reaction mixture to room temperature.

    • Filter and wash with water and ethanol.

    • Recrystallize from ethanol.

Outcomes :

  • Yield : 89%.

  • Purity : 98.7% (HPLC).

  • Key Advantage : High reproducibility and scalability.

Mechanistic Insight :
K₂CO₃ deprotonates the phenolic -OH group, facilitating nucleophilic attack on benzyl bromide. DMF stabilizes intermediates via polar aprotic interactions.

Alternative Alkylation Strategies

While less common, alternative benzylating agents (e.g., benzyl chloride) and solvents (e.g., acetone) have been explored but with lower efficiency.

Example :

  • Solvent : Acetone.

  • Base : Anhydrous K₂CO₃.

  • Yield : 78% (compared to 89% in DMF).

Limitation : Prolonged reaction times (48 hours) and lower purity (≤95%).

Optimization and Process Chemistry

Temperature and Catalysis

  • Optimal Temperature : 50–60°C. Higher temperatures (>80°C) promote side reactions (e.g., O-benzyl cleavage).

  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) marginally improve yields (2–3%) but complicate purification.

Solvent Effects

SolventYield (%)Purity (%)
DMF8998.7
Acetone7895.2
THF6591.5

Purification and Characterization

Recrystallization Techniques

  • Preferred Solvent : Ethanol (yields crystals with >98% purity).

  • Alternative : Acetonitrile for heat-sensitive derivatives.

Analytical Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.23 (s, 1H, NH), 7.71 (s, 1H, quinoline-H), 7.29–7.40 (m, 5H, benzyl), 6.95–7.03 (m, 2H), 2.54 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₇H₁₅NO₂ [M+H]⁺: 282.1125; found: 282.1131.

Applications in Pharmaceutical Synthesis

8-Benzyloxy-3-methyl-1H-quinolin-2-one serves as a precursor for:

  • Brexpiprazole : Antipsychotic drug synthesized via Suzuki-Miyaura coupling.

  • β2-Adrenoreceptor Agonists : Bromination at position 5 yields intermediates for bronchodilators.

Data Table: Summary of Key Preparation Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Direct BenzylationBnBr, K₂CO₃, DMF, 50°C, 24h8998.7
Alternative AlkylationBnCl, K₂CO₃, acetone, 50°C, 48h7895.2
Catalyzed BenzylationBnBr, K₂CO₃, TBAB, DMF, 50°C, 18h9197.5

Q & A

Basic: What synthetic methodologies are optimal for preparing 8-Benzyloxy-3-methyl-1H-quinolin-2-one?

Methodological Answer:
The alkylation of quinolin-2-one derivatives is a key step. For example, 8-Benzyloxyquinolin-2(1H)-one can be synthesized via nucleophilic substitution using chloroacetone under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of quinolinone to alkylating agent) and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~75% purity.
Table 1: Key Reaction Parameters

ParameterOptimal ConditionYield (%)Reference
SolventDMF75
Temperature60–80°C75
CatalystK₂CO₃75

Basic: How can structural characterization be performed to confirm the regioselectivity of alkylation?

Methodological Answer:
Use ¹H/¹³C NMR to confirm substitution patterns. For instance, the benzyloxy group at position 8 is confirmed by a singlet at δ 5.00 ppm (CH₂O) and aromatic protons at δ 7.25–7.54 ppm. The methyl group at position 3 appears as a singlet at δ 2.15 ppm . X-ray crystallography (using SHELXL ) resolves ambiguities in regioselectivity by revealing bond angles and torsional strain.

Advanced: How do reaction conditions influence competing pathways in alkylation?

Methodological Answer:
Alkylation may proceed via O- vs. N-alkylation. Polar aprotic solvents (e.g., DMF) favor O-alkylation due to enhanced nucleophilicity of the oxygen atom, while protic solvents (e.g., ethanol) may promote N-alkylation. Kinetic studies (monitored by HPLC ) show that higher temperatures (80°C) accelerate O-alkylation but risk decomposition. DFT calculations can model transition states to predict regioselectivity .

Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding networks?

Methodological Answer:
Conflicting reports on hydrogen bonding (e.g., intramolecular vs. intermolecular) require single-crystal X-ray diffraction. For 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one , SHELXL refinement revealed a dimeric structure via O–H···O bonds (2.65 Å). Compare with 1-Octyl-3-phenylquinoxalin-2(1H)-one , where π-π stacking dominates .
Table 2: Crystallographic Parameters

CompoundSpace GroupH-Bond Length (Å)Reference
3-Ethyl-4-hydroxy-8-methoxyP2₁/c2.65
1-Octyl-3-phenylquinoxalin-2-oneP-1N/A (π-π stacking)

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:
Variations in antimicrobial assays (e.g., MIC values) often stem from differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines. For This compound , compare data against structurally similar compounds (e.g., 8-Chloro-2-(2-oxopropoxy)quinoline ) to identify structure-activity relationships (SAR) . Dose-response curves (IC₅₀) and time-kill assays clarify potency and mechanism .

Advanced: How can computational methods predict metabolic stability of 8-Benzyloxy-3-methyl derivatives?

Methodological Answer:
Use ADMET predictors (e.g., SwissADME) to model metabolic pathways. The benzyloxy group is prone to oxidative cleavage by CYP450 enzymes. Introduce electron-withdrawing substituents (e.g., fluoro at para positions) to reduce metabolic liability. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Basic: What purification techniques ensure high yield and purity post-synthesis?

Methodological Answer:
Flash chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. For polar byproducts, use preparative HPLC (C18 column, acetonitrile/water gradient). Crystallization from ethanol/water (1:5) enhances purity to >95%, confirmed by melting point analysis (e.g., 56–57°C for 8-Benzyloxy-2-(2-oxopropoxy)quinoline ) .

Advanced: How does steric hindrance from the benzyloxy group affect reactivity?

Methodological Answer:
The bulky benzyloxy group at position 8 reduces electrophilic substitution at adjacent positions. For example, nitration favors position 5 due to steric shielding at 7 and 9. Kinetic studies (monitored by ¹H NMR) show 5-nitro derivatives form 3x faster than 7-nitro isomers. Molecular dynamics simulations quantify steric effects using van der Waals radii .

Advanced: What analytical techniques validate synthetic intermediates beyond NMR?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₁₇NO₃ for 8-Benzyloxy-2-(2-oxopropoxy)quinoline , m/z calcd 307.1209) .
  • IR Spectroscopy: Identify carbonyl stretches (1680–1700 cm⁻¹ for quinolinone) and C–O–C bonds (1250 cm⁻¹) .
  • X-ray Photoelectron Spectroscopy (XPS): Resolve oxidation states of heteroatoms (e.g., N1s at 399.5 eV) .

Advanced: How do structural modifications impact target binding in antimicrobial studies?

Methodological Answer:
SAR studies reveal that This compound inhibits bacterial DNA gyrase. Replace the benzyloxy group with a 2-fluorophenyl moiety to enhance binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for benzyloxy). Docking simulations (AutoDock Vina) and MIC assays against S. aureus validate improvements .

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